molecular formula C11H13NO3 B2800049 2-[(2-methylbenzoyl)amino]propanoic Acid CAS No. 958029-70-4

2-[(2-methylbenzoyl)amino]propanoic Acid

Cat. No.: B2800049
CAS No.: 958029-70-4
M. Wt: 207.229
InChI Key: NHVAASARHSFWSJ-UHFFFAOYSA-N
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Description

2-[(2-methylbenzoyl)amino]propanoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.22582 g/mol . This compound is characterized by the presence of a 2-methylbenzoyl group attached to an amino propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2-methylbenzoyl)amino]propanoic acid typically involves the reaction of 2-methylbenzoic acid with an appropriate amine under controlled conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group . Industrial production methods may involve more scalable processes, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(2-methylbenzoyl)amino]propanoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-methylbenzoyl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-methylbenzoyl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to changes in their activity or function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 2-[(2-methylbenzoyl)amino]propanoic acid include other benzoyl amino acids and their derivatives. For example:

    2-[(2-chlorobenzoyl)amino]propanoic acid: This compound has a chlorine atom instead of a methyl group, which can lead to different reactivity and biological activity.

    2-[(2-fluorobenzoyl)amino]propanoic acid: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .

Properties

IUPAC Name

2-[(2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVAASARHSFWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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